1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one
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Description
1-(4-Fluorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22F2N2O4S and its molecular weight is 448.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enhancing Electrochromic Properties
A study by Türkarslan et al. explored the electrochemical synthesis and characterization of a copolymer containing a structurally similar compound, aimed at enhancing electrochromic properties of conducting polymers. This work demonstrates the application of such compounds in the development of electrochromic devices with improved color contrast and switching times, indicating potential uses in smart windows, displays, and other electronic devices (Özlem Türkarslan et al., 2007).
Fluorescent Properties and Molecular Sensors
Li et al. synthesized a new fluorophore that exhibits solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. Research like this highlights the potential of such compounds in the development of fluorescent sensors and probes for biological and chemical sensing applications (Zhan-Xian Li et al., 2009).
Crystal Structure and Material Characterization
Sharma et al. detailed the synthesis, characterization, and crystal structure of a related compound, showcasing the importance of these compounds in the study of molecular structures, supramolecular assembly, and material science. Such studies are crucial for understanding the physical and chemical properties of new materials (Ratika Sharma et al., 2013).
Organic Fluorophores and Carbon Dots
Research by Shi et al. on carbon dots with high fluorescence quantum yield, where the fluorescence originates from organic fluorophores, points towards the utility of similar compounds in the development of advanced materials for optical, electronic, and sensing applications (Lei Shi et al., 2016).
Syntheses and Analytical Characterizations
Dybek et al. focused on the syntheses and analytical characterizations of a research chemical and its isomers, demonstrating the compound's relevance in pharmacological research and the development of new therapeutic agents (M. Dybek et al., 2019).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O4S/c23-16-5-7-17(8-6-16)26-14-15(13-21(26)27)22(28)25-10-9-20(31(29,30)12-11-25)18-3-1-2-4-19(18)24/h1-8,15,20H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXVYQVPLPRVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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